molecular formula C22H19N3O5S B11341723 5-[2-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-[2-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11341723
M. Wt: 437.5 g/mol
InChI Key: BOJKEPPKVGVBTJ-UHFFFAOYSA-N
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Description

The compound 5-[2-(2H-1,3-benzodioxol-5-yl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic molecule that features a unique combination of benzodioxole, benzothiazepine, and tetrahydropyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxole and benzothiazepine intermediates. One common method involves the reaction of catechol with dihalomethanes in the presence of a base to form the benzodioxole ring . The benzothiazepine ring can be synthesized via a cyclization reaction involving a thioamide and an appropriate electrophile .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the tetrahydropyrimidine ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes, such as cyclooxygenase (COX), which are involved in the inflammatory response . The benzodioxole and benzothiazepine moieties may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[2-(2H-1,3-benzodioxol-5-yl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its combination of three distinct structural motifs, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H19N3O5S

Molecular Weight

437.5 g/mol

IUPAC Name

5-[2-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C22H19N3O5S/c1-24-20(26)19(21(27)25(2)22(24)28)14-10-18(31-17-6-4-3-5-13(17)23-14)12-7-8-15-16(9-12)30-11-29-15/h3-9,18,26H,10-11H2,1-2H3

InChI Key

BOJKEPPKVGVBTJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C2=NC3=CC=CC=C3SC(C2)C4=CC5=C(C=C4)OCO5)O

Origin of Product

United States

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